N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[5-(3-Fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a dihydropyrazole core substituted with a 3-fluorophenyl group, a thiophene-2-carbonyl moiety, and a methanesulfonamide-linked phenyl ring. Its synthesis likely involves cyclocondensation of hydrazine derivatives with ketones or carbonyl intermediates, followed by sulfonylation .
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-9-7-14(8-10-17)18-13-19(15-4-2-5-16(22)12-15)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKVKZXKXQDPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole core linked to a thiophene moiety and a methanesulfonamide group. The presence of a 3-fluorophenyl substituent enhances its lipophilicity, which may influence its biological interactions. The molecular formula is C20H22FN3O3S, with a molecular weight of approximately 387.47 g/mol.
Key Structural Components
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring containing two nitrogen atoms. |
| Thiophene | A five-membered ring containing sulfur. |
| Methanesulfonamide | A sulfonamide group that may enhance solubility and reactivity. |
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown effectiveness in reducing seizure activity in animal models. Research on FSK-883 , a closely related structure, demonstrated its potential in this area, suggesting that modifications to the pyrazole structure can enhance anticonvulsant effects.
Antidepressant Potential
The antidepressant effects of this compound have also been explored. Preliminary studies suggest that it may act through mechanisms similar to established antidepressants, although further research is necessary to fully understand its efficacy and underlying mechanisms.
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, it has been observed to inhibit cell growth in several types of cancer cells, indicating potential as an anticancer agent. For example, related pyrazole compounds have demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460 .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and cell proliferation.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of various pyrazole derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against several cancer cell lines with varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.28 |
| NCI-H460 | 0.39 |
| HepG2 | 0.74 |
These results suggest that modifications to the pyrazole structure can lead to enhanced anticancer activity .
Study 2: Antidepressant Mechanism Exploration
Another research effort focused on elucidating the antidepressant mechanisms of FSK-883 and similar compounds. The study indicated that these compounds might modulate neurotransmitter levels or receptor activities akin to traditional antidepressants.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and pyrazole-containing analogs. Below is a comparative analysis of its key features against related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent-Driven Bioactivity: The 3-fluorophenyl group in the target compound may enhance metabolic stability and target binding compared to the 2,4-difluorophenyl analog in , which is more electronegative and could alter pharmacokinetics. The thiophene-2-carbonyl moiety distinguishes the target compound from analogs with phenylsulfonyl (e.g., ) or chlorophenoxymethyl groups (e.g., ). Thiophene’s aromaticity and sulfur atom could improve membrane permeability or modulate electronic interactions in enzyme binding pockets.
Sulfonamide Variations: Methanesulfonamide (target compound) vs. ethanesulfonamide (): The shorter alkyl chain in methanesulfonamide may reduce steric hindrance, favoring interactions with polar enzyme residues. Methylsulfonyl in vs.
Synthetic Pathways :
- The preparation of the target compound likely parallels methods described in , where hydrazine intermediates are cyclized with carbonyl compounds. However, the thiophene-2-carbonyl group introduces synthetic complexity compared to simpler sulfonylations in or .
These tools would aid in confirming the stereochemistry of the dihydropyrazole core and substituent orientations.
Research Findings and Limitations
- Hypothetical Advantages: The combination of fluorophenyl, thiophene-carbonyl, and methanesulfonamide groups suggests synergistic effects on target selectivity and solubility.
- Recommendations : Further studies should employ docking simulations (to compare binding modes with analogs) and in vitro assays (to quantify potency against kinases or inflammatory markers).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazole ring, followed by sulfonamide coupling. For example, highlights the use of N′-((4-chlorophenyl)sulfonyl) groups in pyrazole synthesis under reflux with DMF as a solvent. Optimizing stoichiometry (e.g., 1.2 equivalents of thiophene-2-carbonyl chloride) and using catalysts like DMAP can improve yields. Microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce side products .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical. reports using X-ray crystallography (Cu Kα radiation, R factor = 0.056) to resolve diastereomeric conformers in pyrazole derivatives. LC-MS (ESI+) with a Chromolith HPLC column () can monitor purity (>95%) and detect intermediates .
Q. What are the solubility challenges of this compound in common solvents, and how can formulation strategies address them?
- Methodological Answer : The sulfonamide group confers polar character, but the hydrophobic thiophene and fluorophenyl moieties limit aqueous solubility. suggests using co-solvents like DMSO:water (1:4 v/v) or PEG-400 for in vitro assays. Lyophilization with cyclodextrin derivatives (e.g., HP-β-CD) can enhance bioavailability .
Advanced Research Questions
Q. How does the 4,5-dihydropyrazole ring’s puckering influence binding to kinase targets, and can computational modeling predict bioactive conformations?
- Methodological Answer : Molecular dynamics simulations (e.g., Schrödinger Suite) reveal that ring puckering (envelope vs. half-chair) modulates steric interactions with ATP-binding pockets. ’s X-ray data (C–C bond deviation <0.004 Å) shows substituents at C3 and C5 adopt axial positions, favoring hydrophobic contacts with residues like Phe80 in p38 MAPK. Free energy perturbation (FEP) calculations can prioritize derivatives with improved binding .
Q. In vitro assays show conflicting IC50 values across kinase panels—how should researchers resolve these discrepancies?
- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using staurosporine as a reference inhibitor (). Surface plasmon resonance (SPR) can validate direct binding kinetics (KD). For example, reports resolving false positives in Pfmrk kinase assays by pre-incubating compounds with 1 mM MgCl2 to stabilize metal-dependent active sites .
Q. What in vivo pharmacokinetic (PK) parameters should be prioritized to bridge efficacy gaps between cellular and animal models?
- Methodological Answer : Focus on AUC0–24h and brain-plasma ratio (Kp) for CNS targets. notes that deuterated analogs (e.g., octa-deuterated JD5037) reduce first-pass metabolism by CYP3A4, extending half-life. Use cassette dosing in Sprague-Dawley rats with LC-MS/MS quantification (LLOQ = 0.1 ng/mL) to screen multiple derivatives efficiently .
Data Analysis & Contradiction Resolution
Q. Crystallographic data and solution-state NMR show conflicting torsional angles—how should this be reconciled?
- Methodological Answer : X-ray structures () represent solid-state conformations, while NMR (e.g., NOESY in DMSO-d6) captures dynamic equilibria. Use variable-temperature NMR (−40°C to 80°C) to identify rotamers. Molecular docking with flexible side chains (AutoDock Vina) can model solution-state ensembles .
Q. SAR studies indicate fluorophenyl substitution improves potency but reduces metabolic stability—what optimization strategies are viable?
- Methodological Answer : Replace the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety () to balance lipophilicity and oxidative stability. Introduce a methylsulfonyl group at the para position () to enhance solubility without compromising target engagement. Test in human liver microsomes (HLM) with NADPH cofactors to quantify CYP450 degradation .
Tables for Key Parameters
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthetic Yield Optimization | Microwave-assisted cyclocondensation (100°C, 30 min) | |
| Solubility Enhancement | Lyophilization with HP-β-CD | |
| Binding Kinetics Validation | SPR (Biacore T200, 25°C, HBS-EP buffer) | |
| Metabolic Stability Screening | HLM assay + LC-MS/MS quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
